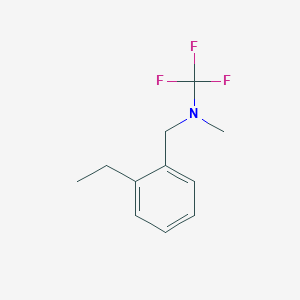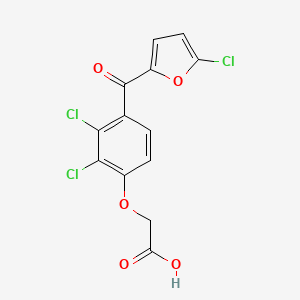
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is a complex organic compound that features a combination of acetic acid, furan, and phenoxy groups. This compound is notable for its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the furan ring reacts with a phenol derivative in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the effects of chlorinated phenoxy compounds on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.
Medicine
The compound’s potential medicinal properties are of interest, particularly its interactions with biological targets. Research may focus on its use as a precursor for drug development or as a pharmacological tool.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the furan ring can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
2-Furoyl chloride: A related compound with a furan ring and a carbonyl chloride group.
4-Hydroxycoumarin: A compound with a phenolic structure and potential biological activity.
3-(5-chloro-2-furyl)acrylic acid: Another chlorinated furan derivative with distinct chemical properties.
Uniqueness
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is unique due to its combination of multiple chlorine atoms, a furan ring, and a phenoxy group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
64046-44-2 |
|---|---|
分子式 |
C13H7Cl3O5 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-[2,3-dichloro-4-(5-chlorofuran-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H7Cl3O5/c14-9-4-3-8(21-9)13(19)6-1-2-7(12(16)11(6)15)20-5-10(17)18/h1-4H,5H2,(H,17,18) |
InChI 键 |
DEFHRKSFURUDIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC=C(O2)Cl)Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




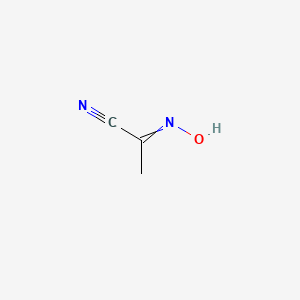


![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
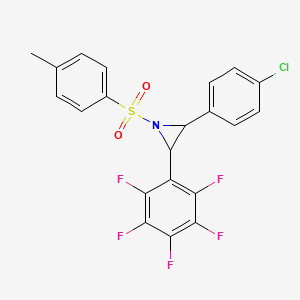
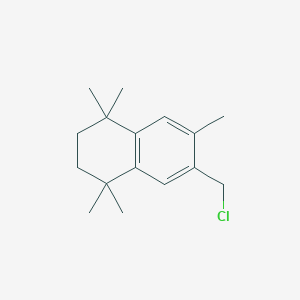
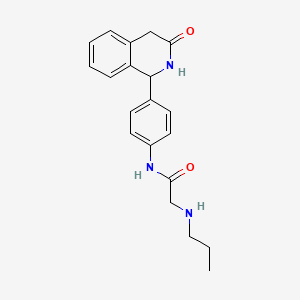
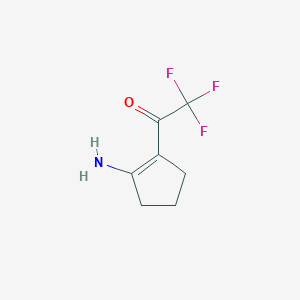
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
